2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound characterized by its unique fused ring system that includes an imidazo[1,2-a]pyridine core and a furan ring. Its molecular formula is CHNO. This compound has garnered attention in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from chemical suppliers and is classified under heterocyclic compounds, specifically those containing both nitrogen and oxygen heteroatoms. It is part of the larger class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
While industrial-scale production methods are not extensively documented, principles of large-scale organic synthesis such as optimization of reaction conditions and purification techniques are applicable for scaling up production.
The molecular structure of 2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine can be represented as follows:
The presence of both nitrogen atoms in the imidazo ring and the oxygen atom in the furan contributes to its unique chemical properties.
2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo several chemical reactions:
Common reagents include oxidizing agents like potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Controlled temperatures and specific solvents are typically employed to achieve desired transformations .
The mechanism of action for 2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine is primarily studied in relation to its biological activities. Research indicates that it may interact with various biological targets, potentially inhibiting specific enzymes or receptors involved in disease processes. For instance, some derivatives have shown promise as inhibitors for kinases involved in inflammatory responses .
Relevant data suggests that careful handling and storage conditions are necessary to maintain the integrity of this compound during research applications.
2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine has several notable applications:
Imidazo[1,2-a]pyridines represent a structurally diverse class of bioactive compounds with broad therapeutic potential. The scaffold’s rigidity, moderate water solubility, and ability to engage in hydrogen bonding and π-π stacking interactions underpin its significance in drug design. Clinically, derivatives like zolpidem (sedative), alpidem (anxiolytic), and saripidem illustrate the scaffold’s versatility [5] . Recent studies highlight its emergence in oncology and cytoprotection:
Anticancer Activity: Derivatives functionalized at the 3-position exhibit potent cytotoxicity. For example, 3-aminoimidazo[1,2-a]pyridines synthesized via GBB reactions show selective activity against cancer cell lines. Compound 12 (bearing a p-nitrophenyl group at C-2 and p-chlorophenylamine at C-3) inhibits colon cancer (HT-29) with IC₅₀ = 4.15 ± 2.93 µM, while compound 14 (tolyl at C-2, p-chlorophenylamine at C-3) targets melanoma (B16F10; IC₅₀ = 21.75 ± 0.81 µM) [5] . The 3-amino group is crucial, enabling hydrogen bonding with biological targets and enhancing cellular uptake [5].
Ferroptosis Inhibition: Imidazo[1,2-a]pyridine-3-amines function as radical-trapping antioxidants, inhibiting ferroptosis (iron-dependent cell death). Their membrane retention and radical-scavenging capabilities suppress lipid peroxidation at nanomolar concentrations. For instance, derivative C18 demonstrated efficacy in murine models of ischemic brain injury, underscoring the scaffold’s neuroprotective potential [2].
Table 1: Bioactive Imidazo[1,2-a]pyridine Derivatives
Compound | Substituents | Therapeutic Activity | Key Metric |
---|---|---|---|
Zolpidem | Dimethylaminocarbonyl at C-6 | Sedative | Marketed drug |
Compound 12 | 2-NO₂-Ph; 3-NH(4-Cl-Ph) | Anticancer (HT-29) | IC₅₀ = 4.15 ± 2.93 µM |
Compound C18 | Not specified | Ferroptosis inhibition (neuroprotection) | Nanomolar activity in vivo |
The furan-2-yl ring in 2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine contributes critically to the compound’s bioactivity through steric, electronic, and intermolecular interaction effects.
Electronic and Steric Effects: The furan ring is an electron-rich heterocycle with moderate lipophilicity (clogP ≈ 1.8). Its oxygen atom acts as a hydrogen-bond acceptor, while the ring engages in π-stacking. In compound 13 (2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine), the furan enhances planarity and electronic delocalization across the fused system, evidenced by density functional theory (DFT) calculations [5] . This optimizes interactions with hydrophobic enzyme pockets.
Biological Implications: Furan-containing imidazo[1,2-a]pyridines exhibit varied bioactivity:
In non-oncological contexts, furan-imidazo[1,2-a]pyridine hybrids demonstrate antiviral and antibacterial properties due to the furan’s affinity for microbial targets [4] [8].
Crystallographic and Computational Insights: Single-crystal X-ray diffraction of analog 15 (with methoxyphenyl instead of furan) reveals a "fan-wing" conformation with three near-orthogonal rings. The furan analog likely adopts a similar conformation, facilitating intermolecular interactions:
Table 2: Intermolecular Interactions in Furan-Imidazo[1,2-a]pyridines
Interaction Type | Bond Length (Å) | Role in Bioactivity |
---|---|---|
N–H⋯N (Classical) | 2.021 | Target binding stabilization |
C–H⋯O (furan O) | 2.617 | Solubility and crystal packing |
C–H⋯π | 2.878 | Hydrophobic pocket engagement |
Hirshfeld surface analysis (HSA) of compound 15 shows H⋯H (46.9%), C⋯H (11.3%), and O⋯H (2.8%) interactions, indicating a balance of hydrophobic and polar contacts achievable with furan substituents [5] .
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2